

# A Researcher's Guide to CHD5 Antibodies: A Comparative Analysis

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For researchers in neuroscience, oncology, and developmental biology, the chromodomain helicase DNA-binding protein 5 (CHD5) is a critical target of investigation. As a neuron-specific chromatin remodeler and a potent tumor suppressor, the quality of antibodies used to detect and characterize CHD5 is paramount for generating reliable and reproducible data. This guide provides a comparative overview of commercially available CHD5 antibodies, presenting vendor-supplied validation data and standardized protocols to assist researchers in selecting the most suitable reagents for their experimental needs.

## Comparative Analysis of Commercially Available CHD5 Antibodies

The following table summarizes key features and validation data for CHD5 antibodies from a selection of vendors. This information is based on publicly available datasheets and should be used as a starting point for your own in-house validation.



Vendor	Catalog Number	Туре	Host	Clonality	Validated Applicati ons	Immunog en
Abcam	ab300437	Recombina nt Monoclonal	Rabbit	Monoclonal	WB, IHC-P, ICC/IF, Flow Cyt (Intra)	Proprietary
Cell Signaling Tech.	44829 (D2F9Q)	Recombina nt Monoclonal	Rabbit	Monoclonal	WB, IP, IHC (Paraffin)	Synthetic peptide around Gly1564 of human CHD5
Thermo Fisher Sci.	PA5-37148	Polyclonal	Rabbit	Polyclonal	WB, IHC	Synthetic peptide correspond ing to human CHD5
Diagenode	C1531012 1	Polyclonal	Rabbit	Polyclonal	WB, ELISA	KLH- conjugated synthetic peptides from N- terminus and central part of human CHD5
Boster Bio	A04192	Polyclonal	Rabbit	Polyclonal	WB	Not specified
Novus Biologicals	NBP3- 12985	Polyclonal	Rabbit	Polyclonal	WB	Recombina nt protein encompass



						ing a sequence within the center region of human CHD5
Atlas Antibodies	HPA05547 7	Polyclonal	Rabbit	Polyclonal	IHC	Recombina nt Protein Epitope Signature Tag (PrEST)
Bio-Rad	MCA6383	Monoclonal	Mouse	Monoclonal	WB, IF	Not specified
MyBioSour ce	MBS25218 81	Polyclonal	Rabbit	Polyclonal	IHC	Synthetic peptide of human CHD5

#### **Experimental Protocols**

To ensure rigorous validation of your chosen CHD5 antibody, we provide the following standard protocols for key applications.

### **Western Blotting Protocol**

- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.



- Collect the supernatant and determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature 20-30 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
  - Separate proteins on a 6% SDS-polyacrylamide gel. The expected molecular weight of CHD5 is approximately 223 kDa.[1][2]
  - Transfer proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
     Tween-20 (TBST) for 1 hour at room temperature.
  - Incubate the membrane with the primary CHD5 antibody (refer to vendor datasheet for recommended dilution, e.g., 1:1000) overnight at 4°C with gentle agitation.[1][3]
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

#### Immunohistochemistry (IHC-P) Protocol

- Tissue Preparation:
  - Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections.
  - Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval:

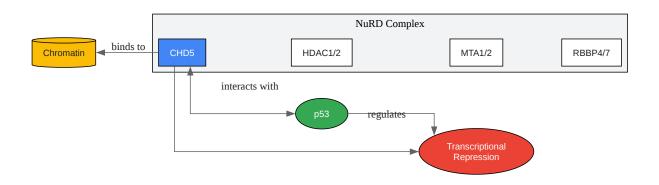


- Perform heat-induced epitope retrieval (HIER) by boiling sections in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
- Allow sections to cool to room temperature.
- Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
  - Wash with PBS.
  - Block non-specific binding with a blocking serum for 1 hour.
  - Incubate with the primary CHD5 antibody (refer to vendor datasheet for recommended dilution) overnight at 4°C.
  - Wash with PBS.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system.
  - Develop the signal with a chromogen such as DAB.
  - Counterstain with hematoxylin.
  - Dehydrate, clear, and mount the slides.

#### **CHD5 Signaling and Experimental Workflow**

To provide a broader context for CHD5 research, the following diagrams illustrate its role in chromatin remodeling and a general workflow for antibody validation.

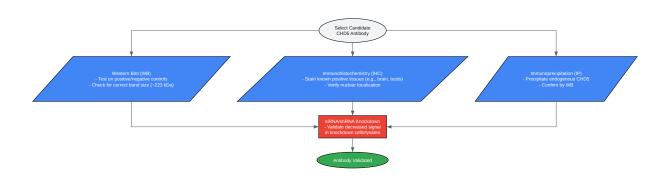




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Caption: CHD5 interaction with the NuRD complex and p53.





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Caption: General workflow for CHD5 antibody validation.

CHD5 is a member of the chromodomain-helicase-DNA binding protein family and functions as a chromatin-remodeling protein.[2][4] It is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which also includes proteins like HDAC1/2, MTA1/2, and RBBP4/7.[4][5] Through its role in this complex, CHD5 is involved in the regulation of gene transcription.[4][5] Additionally, CHD5 has been identified as a tumor suppressor gene that can regulate the p53 pathway.[4] Its expression is predominantly found in the nervous system and testis.[2][4] Given its critical functions, selecting a highly specific and well-validated antibody is essential for accurate experimental outcomes.



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